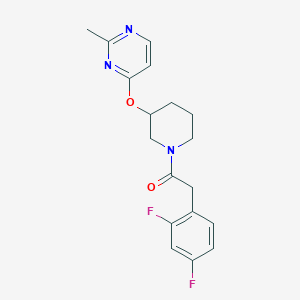

2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorophenyl group, a piperidine ring, and a pyrimidine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

- **Introduction of the Difluorophen

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Actividad Biológica

2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, commonly referred to by its CAS number 2380067-33-2, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C20H22F2N2O2

- Molecular Weight : 360.4 g/mol

- Structure : Contains a difluorophenyl group and a piperidine moiety linked through an ethanone structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a kinase inhibitor, influencing pathways involved in cell proliferation and survival.

Targeting Kinases

Kinases are critical in many cellular processes, including metabolism, cell signaling, and apoptosis. The compound may inhibit specific kinases that are dysregulated in cancer and other diseases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related piperidine derivatives. For instance, compounds similar to this compound exhibited significant antibacterial activity against several strains:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In vitro tests indicated minimum inhibitory concentrations (MICs) ranging from 6.25 to 200 µg/mL against these pathogens .

Anticancer Potential

Research into piperidine derivatives has also highlighted their potential as anticancer agents. For example, a study found that certain derivatives inhibited PARP1 (Poly (ADP-Ribose) Polymerase 1), which is crucial for DNA repair in cancer cells. The compound demonstrated IC50 values comparable to established drugs like Olaparib, indicating significant efficacy in targeting breast cancer cells .

Study on Antimicrobial Efficacy

A comparative study was conducted on various piperidine derivatives, including those structurally similar to our compound. The results showed that some derivatives had potent antibacterial effects, particularly against E. coli and S. aureus, with MIC values as low as 6.25 µg/mL .

Study on Anticancer Activity

In another investigation focusing on breast cancer treatment, compounds with similar structures were tested for their ability to inhibit PARP1 activity. The findings revealed that certain derivatives could significantly enhance the cleavage of PARP1 and increase apoptotic markers like CASPASE 3/7 activity . This suggests that modifications in the piperidine structure could lead to enhanced therapeutic profiles.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C20H22F2N2O2 |

| Molecular Weight | 360.4 g/mol |

| Antibacterial Activity (MIC) | 6.25 - 200 µg/mL |

| Cancer Cell IC50 | Comparable to Olaparib |

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c1-12-21-7-6-17(22-12)25-15-3-2-8-23(11-15)18(24)9-13-4-5-14(19)10-16(13)20/h4-7,10,15H,2-3,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITXARTXANVZOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.